molecular formula C18H21P B12564805 (Hex-1-en-1-yl)(diphenyl)phosphane CAS No. 144101-35-9

(Hex-1-en-1-yl)(diphenyl)phosphane

Cat. No.: B12564805
CAS No.: 144101-35-9
M. Wt: 268.3 g/mol
InChI Key: LNRXGPZISVQPAJ-UHFFFAOYSA-N
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Description

(Hex-1-en-1-yl)(diphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a hex-1-en-1-yl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-1-en-1-yl)(diphenyl)phosphane can be achieved through several methods. One common approach involves the reaction of triphenylphosphine with hex-1-en-1-yl bromide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) at low temperatures . Another method involves the alkaline hydrolysis of triphenyl(prop-1-en-1-yl)phosphonium bromide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Hex-1-en-1-yl)(diphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Hex-1-en-1-yl)(diphenyl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Hex-1-en-1-yl)(diphenyl)phosphane involves its ability to coordinate with metal ions and participate in various chemical reactions. The compound’s phosphane group can act as a nucleophile, attacking electrophilic centers and forming stable complexes with transition metals . These interactions are crucial in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Hex-1-en-1-yl)(diphenyl)phosphane is unique due to its specific structure, which imparts distinct reactivity and coordination properties. Compared to similar compounds, it offers different steric and electronic environments, making it valuable in specialized applications such as selective catalysis and complexation .

Properties

CAS No.

144101-35-9

Molecular Formula

C18H21P

Molecular Weight

268.3 g/mol

IUPAC Name

hex-1-enyl(diphenyl)phosphane

InChI

InChI=1S/C18H21P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-16H,2-4H2,1H3

InChI Key

LNRXGPZISVQPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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